(R)-Amino-cyclopropyl-acetic acid methyl ester

Chiral resolution Enantiomeric excess Medicinal chemistry

Methyl (R)-2-amino-2-cyclopropylacetate (CAS 700342-85-4) is a chiral non-proteinogenic amino acid ester derivative characterized by a cyclopropyl moiety at the α-carbon and a methyl ester protecting group. The compound is employed primarily as a protected building block in the synthesis of pharmaceutical intermediates, including inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease, where stereochemical integrity at the α-position is critical for downstream biological activity.

Molecular Formula C6H11NO2
Molecular Weight 129.159
CAS No. 700342-85-4
Cat. No. B2785068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Amino-cyclopropyl-acetic acid methyl ester
CAS700342-85-4
Molecular FormulaC6H11NO2
Molecular Weight129.159
Structural Identifiers
SMILESCOC(=O)C(C1CC1)N
InChIInChI=1S/C6H11NO2/c1-9-6(8)5(7)4-2-3-4/h4-5H,2-3,7H2,1H3/t5-/m1/s1
InChIKeyNZIFONPEUDXXJV-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (R)-2-amino-2-cyclopropylacetate (CAS 700342-85-4) Sourcing and Technical Specification


Methyl (R)-2-amino-2-cyclopropylacetate (CAS 700342-85-4) is a chiral non-proteinogenic amino acid ester derivative characterized by a cyclopropyl moiety at the α-carbon and a methyl ester protecting group [1]. The compound is employed primarily as a protected building block in the synthesis of pharmaceutical intermediates, including inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease, where stereochemical integrity at the α-position is critical for downstream biological activity [2]. Commercial availability typically ranges from 95% to 98% purity as determined by HPLC or GC, with certificates of analysis (CoA) confirming the (R)-enantiomeric configuration .

The Scientific Risk of Substituting (R)-Amino-cyclopropyl-acetic Acid Methyl Ester with Racemates or Alternative Esters


In synthetic sequences targeting stereospecific enzyme active sites, such as the S1 pocket of the HCV NS3/4A protease, the substitution of the (R)-enantiomer (CAS 700342-85-4) with a racemic mixture (DL-cyclopropylglycine methyl ester) or the (S)-enantiomer is not functionally equivalent [1]. The (R)-configuration provides the requisite spatial orientation to mimic the P1 residue of the natural cleavage substrate, whereas the (S)-enantiomer is either inactive or significantly less potent in the final drug molecule [2]. Furthermore, alternative carboxyl protecting groups (e.g., tert-butyl ester) cannot be directly interchanged due to differing acid-lability profiles; the methyl ester group is specifically required for intermediate orthogonality in multi-step peptide couplings, and the cyclopropane ring confers enhanced metabolic stability relative to acyclic aliphatic amino acid surrogates [3].

Quantitative Evidence for Selecting (R)-Amino-cyclopropyl-acetic Acid Methyl Ester


Chiral Purity Specifications: (R)-Enantiomer vs. Racemic (DL) Mixture

The procurement of the specific (R)-enantiomer (CAS 700342-85-4) is mandated by the profound disparity in biological activity observed in the final drug products. In HCV NS3 protease inhibitors, the P1 cyclopropyl group interacts intimately with the S1 binding pocket. The (S)-enantiomer at the α-carbon results in a non-complementary fit, leading to a substantial loss in inhibitory potency. Commercially, this is reflected in the specific chiral purity standards: the (R)-enantiomer methyl ester is certified at ≥98% purity by chiral HPLC, whereas the racemic mixture (DL-cyclopropylglycine methyl ester) is a 50:50 mixture of active and inactive/less active components .

Chiral resolution Enantiomeric excess Medicinal chemistry

Procurement Grade Differentiation: Comparative Purity of Commercial Suppliers

Commercially, the effective purity and cost-efficiency of CAS 700342-85-4 varies by vendor specification. Direct comparison of technical datasheets reveals a tiered purity landscape. The lowest priced offerings specify 95% purity (Achemblock), while premium offerings certify ≥98% purity (Leyan, Bidepharm). This 3% absolute difference represents a significant 60% reduction in relative impurity levels (from 5% down to 2% max impurities) . This differential directly impacts the required downstream purification burden and the yield of the subsequent coupling step.

Chemical procurement Quality control Sourcing

Protecting Group Orthogonality: Methyl Ester vs. Free Acid vs. Hydrochloride Salt

The methyl ester form (CAS 700342-85-4) offers distinct reactivity and solubility advantages compared to its free acid (CAS 49607-01-4) or hydrochloride salt (CAS 138326-69-9) counterparts. The free acid requires in situ activation (e.g., via HATU or EDC) before coupling, while the hydrochloride salt must be neutralized prior to use, potentially introducing additional variability in stoichiometry [1]. The methyl ester is a stable, neutral organic-soluble species that can be selectively deprotected using LiOH in THF/H2O to yield the free acid for solid-phase peptide synthesis (SPPS) [2]. This contrasts with the alternative tert-butyl ester, which requires strongly acidic conditions (TFA) for deprotection—conditions incompatible with many acid-sensitive P2 or P3 building blocks in HCV inhibitor scaffolds [3].

Protecting group strategy Peptide synthesis Intermediate reactivity

Critical Role as a Building Block in Macrocyclic HCV NS3/4A Protease Inhibitors

The (R)-amino-cyclopropyl-acetic acid scaffold is a foundational P1 building block in the synthesis of macrocyclic acylsulfonamide inhibitors of HCV NS3/4A protease. In the optimization of the pan-genotypic inhibitor BMS-986144, the cyclopropyl amino acid at the P1 position was found to be essential for achieving high enzymatic potency. Quantitative SAR analysis demonstrated that modifications to the P1 cyclopropyl ring directly modulate both Ki and ADME properties. Specifically, the P1' cyclopropyl ring enhanced plasma trough values following oral administration to rats [1]. In analogous inhibitor series, the introduction of a difluoromethyl group onto the P1 cyclopropyl amino acid enhanced enzyme inhibitory potency by 13- to 17-fold compared to CH₃ and CF₃ analogs, respectively, underscoring the critical nature of the cyclopropyl amino acid scaffold itself for achieving nanomolar potency [2].

HCV NS3/4A protease Drug discovery Structure-activity relationship

Precision Synthesis Workflows Leveraging (R)-Amino-cyclopropyl-acetic Acid Methyl Ester


Synthesis of P1 Cyclopropyl Amino Acid Intermediates for HCV NS3/4A Protease Inhibitors

This compound serves as the ideal starting material for preparing the free acid (via LiOH-mediated hydrolysis) required for incorporation into macrocyclic peptide inhibitors of HCV NS3/4A. Its use is documented in the synthetic routes of pan-genotypic clinical candidates such as BMS-986144, where the P1 cyclopropyl ring is essential for nanomolar potency and favorable pharmacokinetic profiles [1]. The defined (R)-stereochemistry at the α-carbon ensures the correct three-dimensional orientation for binding to the S1 pocket of the viral protease [2].

Stereoselective Preparation of N-Protected α-Cyclopropyl Amino Acid Building Blocks

The methyl ester group offers an orthogonal handle for selective N-protection (e.g., Boc or Cbz) under standard conditions without affecting the ester functionality. The resulting N-protected (R)-α-cyclopropyl amino acid ester can then be hydrolyzed to the free acid for use in solid-phase peptide synthesis (SPPS) or solution-phase fragment coupling. This two-step sequence (N-protection followed by saponification) is a standard workflow in medicinal chemistry labs for generating diverse libraries of cyclopropyl-containing peptidomimetics [3].

Synthesis of Advanced HCV Replicon Inhibitors via P1-P3 Macrocyclization

In the development of P1-P3 macrocyclic inhibitors, the cyclopropyl amino acid methyl ester is a crucial starting point for constructing the P1 fragment bearing an acylsulfonamide warhead. Following N-deprotection and coupling with the P2-P3 macrocyclic core, the methyl ester is converted to the corresponding primary acylsulfonamide via amidation with cyclopropylsulfonamide. This late-stage functionalization, reliant on the initial ester handle, is a key step in generating inhibitors with picomolar Ki values against the HCV NS3 protease [4].

Quote Request

Request a Quote for (R)-Amino-cyclopropyl-acetic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.